molecular formula C3HCl2N3O2 B092296 2,5-dichloro-4-nitro-1H-imidazole CAS No. 15965-32-9

2,5-dichloro-4-nitro-1H-imidazole

Cat. No.: B092296
CAS No.: 15965-32-9
M. Wt: 181.96 g/mol
InChI Key: XJHISXIOFMXKNU-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitro-1H-imidazole is a heterocyclic compound with the molecular formula C3HCl2N3O2. It is characterized by the presence of two chlorine atoms and one nitro group attached to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-4-nitro-1H-imidazole typically involves the nitration of 2,5-dichloroimidazole. One common method includes the reaction of 2,5-dichloroimidazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the imidazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-nitroimidazole
  • 2,5-Dichloro-4-aminoimidazole
  • 2,5-Dichloro-4-methylimidazole

Comparison: 2,5-Dichloro-4-nitro-1H-imidazole is unique due to the specific positioning of the nitro group and chlorine atoms on the imidazole ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the nitro group at the 4-position makes it more reactive in reduction reactions compared to 2,4-dichloro-5-nitroimidazole .

Properties

IUPAC Name

2,4-dichloro-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHISXIOFMXKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166706
Record name Imidazole, 2,4-dichloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-32-9
Record name Imidazole, 2,4-dichloro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-5-nitroimidazole
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222405
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Record name Imidazole, 2,4-dichloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-4-nitroimidazole
Source FDA Global Substance Registration System (GSRS)
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